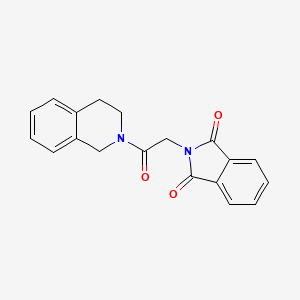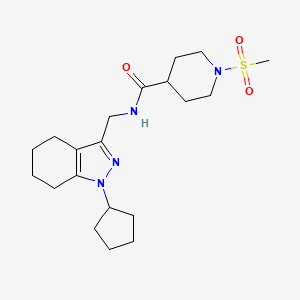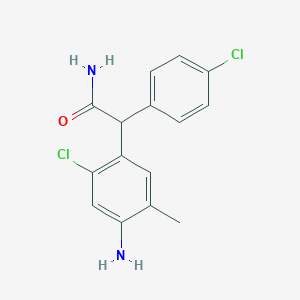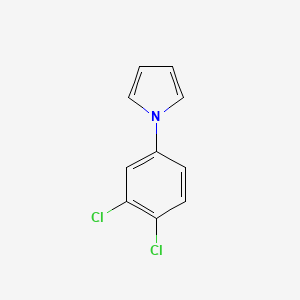
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response to cancer cells.
科学的研究の応用
Spectroscopic Characterization and Computational Study
- Research Context : A study by El-Azab et al. (2017) conducted spectroscopic characterization of a closely related compound, 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione. This work included both experimental and theoretical analyses, focusing on fundamental vibrations, molecular orbitals, and intramolecular interactions.
- Findings : The study highlighted the compound's stability, reactivity, and potential biological applications, particularly in the context of breast cancer. Such studies are crucial for understanding the properties and potential therapeutic uses of complex organic compounds (El-Azab et al., 2017).
Inhibition of HIV-1 Integrase and Reverse Transcriptase
- Research Context : Another research, led by Billamboz et al. (2011), investigated derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, exploring their interactions with metals and evaluating their inhibitory effects on HIV-1 integrase and reverse transcriptase ribonuclease H.
- Findings : The study discovered the formation of complexes with metals and noted significant antiviral activities, particularly against HIV-1 in MT-4 cells. This underscores the potential of such compounds in antiviral therapies (Billamboz et al., 2011).
Photoinduced Reactions
- Research Context : Zhang et al. (2000) explored photoinduced reactions of related compounds, specifically 1,3,4(2H)-isoquinolinetriones, with diphenylacetylenes.
- Findings : The study achieved efficient synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, revealing a reaction sequence that includes photocycloaddition and dehydrogenative cyclization. Such research provides insights into the synthesis of complex heterocyclic structures, which are useful in various chemical syntheses (Zhang et al., 2000).
Corrosion Inhibition
- Research Context : Chadli et al. (2017) synthesized novel aza-pseudopeptides, including derivatives similar to the compound , and tested them as corrosion inhibitors for mild steel in acidic conditions.
- Findings : These compounds demonstrated significant efficiency as corrosion inhibitors, highlighting their potential industrial applications in protecting metals against corrosion (Chadli et al., 2017).
Antitumor Activity
- Research Context : A study by Kang et al. (2014) focused on the synthesis of derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones, evaluating their antitumor activity both in vitro and in vivo.
- Findings : The research identified compounds with significant cytotoxic activities against various cancer cell lines and demonstrated their potential in inhibiting tumor growth in animal models. This suggests the potential therapeutic applications of such compounds in oncology (Kang et al., 2014).
特性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIZZBRUYPUZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)



![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)
